Technical Guide: Physicochemical Properties and Synthetic Applications of 4-((trimethylsilyl)ethynyl)morpholine
Technical Guide: Physicochemical Properties and Synthetic Applications of 4-((trimethylsilyl)ethynyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and synthetic utility of 4-((trimethylsilyl)ethynyl)morpholine. This compound, a member of the ynamide family, serves as a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex molecular architectures. This document details its known physical and chemical data, outlines a plausible synthetic protocol, and describes its application in key cross-coupling reactions. All quantitative data is summarized in tabular format for clarity, and logical workflows are visualized using process diagrams.
Introduction
4-((trimethylsilyl)ethynyl)morpholine, with CAS Number 64024-63-1, is an organosilicon compound featuring a morpholine ring attached to a trimethylsilyl-protected acetylene group. This structure classifies it as a silyl-protected ynamide. Ynamides are powerful synthetic intermediates due to the unique reactivity of the nitrogen-substituted alkyne, which is less nucleophilic and more stable than corresponding ynamines. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be selectively removed or used directly in various coupling reactions, making it a highly versatile reagent in medicinal and materials chemistry.
Physicochemical and Spectroscopic Data
The known properties of 4-((trimethylsilyl)ethynyl)morpholine are summarized below. Data has been aggregated from chemical supplier databases and public chemical information repositories.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₇NOSi | [1] |
| Molecular Weight | 183.32 g/mol | [1] |
| CAS Number | 64024-63-1 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 88-90 °C at 9 mmHg | |
| Density | 0.931 g/mL at 25 °C | |
| Flash Point | 79 °C (174.2 °F) - closed cup | |
| Assay (Purity) | ≥97% | |
| InChI Key | IZXPPXICNCVEFE-UHFFFAOYSA-N | |
| SMILES String | C--INVALID-LINK--(C)C#CN1CCOCC1 |
Spectroscopic Data Interpretation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three main signals:
-
A sharp singlet around δ 0.1-0.2 ppm corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group.[2]
-
Two multiplets, typically appearing as triplets, for the morpholine ring protons. The four protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected around δ 3.6-3.8 ppm .[3]
-
The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to be slightly upfield, around δ 2.8-3.0 ppm .[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals:
-
A signal for the methyl carbons of the TMS group near δ 0 ppm .
-
Two signals for the acetylenic carbons. The carbon attached to the silicon atom will be downfield relative to the carbon attached to the nitrogen.
-
A signal for the morpholine carbons adjacent to the nitrogen (N-C H₂).
-
A signal for the morpholine carbons adjacent to the oxygen (O-C H₂), typically the most downfield of the aliphatic signals (~δ 67 ppm).[4]
Infrared (FT-IR) Spectroscopy: Key vibrational modes expected in the FT-IR spectrum include:
-
C≡C Stretch: A weak to medium absorption band around 2150-2200 cm⁻¹ . The substitution at both ends of the alkyne makes this peak weaker than a terminal alkyne C-H stretch.
-
C-H Stretch (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the morpholine and TMS methyl groups.[5]
-
C-O-C Stretch: A strong, characteristic band for the ether linkage in the morpholine ring, typically around 1115 cm⁻¹ .
-
Si-C Stretch: Bands associated with the trimethylsilyl group are expected in the fingerprint region.
Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 183. The fragmentation pattern would likely involve the loss of a methyl group from the TMS moiety, resulting in a prominent peak at m/z 168 (M-15). Predicted collision cross-section data for various adducts have been calculated.[6]
| Adduct Ion | Predicted m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 184.11522 | 137.8 | [6] |
| [M+Na]⁺ | 206.09716 | 145.2 | [6] |
| [M-H]⁻ | 182.10066 | 138.2 | [6] |
Experimental Protocols
Plausible Synthesis of 4-((trimethylsilyl)ethynyl)morpholine
Reaction: Morpholine + Trimethylsilylacetylene → 4-((trimethylsilyl)ethynyl)morpholine
Materials and Reagents:
-
Morpholine (1.0 equiv)
-
Trimethylsilylacetylene (1.1 equiv)[8]
-
Copper(I) Iodide (CuI) or another suitable copper catalyst (e.g., Cu(OTf)₂) (5-10 mol%)
-
A suitable ligand (e.g., 1,10-phenanthroline) (10-20 mol%)
-
A mild base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Oxygen (balloon or dry air)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the copper catalyst, ligand, and anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add morpholine and the base to the flask via syringe.
-
Add trimethylsilylacetylene dropwise to the stirring mixture.
-
Replace the inert atmosphere with an oxygen balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter it through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure 4-((trimethylsilyl)ethynyl)morpholine.
Plausible synthesis workflow for 4-((trimethylsilyl)ethynyl)morpholine.
Protocol for Sonogashira Cross-Coupling Reaction
4-((trimethylsilyl)ethynyl)morpholine is an excellent coupling partner in Sonogashira reactions. The TMS group can be cleaved in-situ to generate a terminal ynamide, or a copper-free variant can be employed.[9][10]
Reaction: 4-((trimethylsilyl)ethynyl)morpholine + Aryl Halide → 4-((arylethynyl)morpholine
Materials and Reagents:
-
4-((trimethylsilyl)ethynyl)morpholine (1.2 equiv)
-
Aryl Halide (e.g., Iodobenzene) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂) (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%) (can be omitted in copper-free protocols)
-
Base (e.g., Triethylamine, Diisopropylamine, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide (if used).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent, followed by the base, via syringe.
-
Add 4-((trimethylsilyl)ethynyl)morpholine to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 60-80 °C). The TMS group is often cleaved under these basic conditions to generate the reactive terminal alkyne.
-
Monitor the reaction by TLC until the aryl halide is consumed.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether).
-
Filter the mixture through Celite® and wash the pad with the same solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired arylated ynamide.
Signaling Pathways and Logical Relationships
The primary utility of 4-((trimethylsilyl)ethynyl)morpholine is not in modulating biological signaling pathways directly, but in its role as a key reactant in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. This reaction follows a well-established catalytic cycle.
The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
4-((trimethylsilyl)ethynyl)morpholine is a stable, versatile, and synthetically valuable ynamide. Its well-defined physicochemical properties and predictable reactivity make it an important tool for the construction of C(sp)-C(sp²) bonds. The protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the synthesis of novel compounds for applications in pharmaceuticals, agrochemicals, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 4-((trimethylsilyl)ethynyl)morpholine (C9H17NOSi) [pubchemlite.lcsb.uni.lu]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
